

# Application Notes and Protocols for Ruthenium-Catalyzed Synthesis of Benzo[c]naphthyridinones

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Compound of Interest						
Compound Name:	Benzo[c][2,6]naphthyridine					
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This document provides a detailed protocol for the synthesis of Benzo[c]naphthyridinone derivatives, valuable scaffolds in medicinal chemistry, via a Ruthenium-catalyzed [2+2+2] cycloaddition of 1,7-diynes and cyanamides. The presented methodology offers an efficient and atom-economical route to these complex heterocyclic systems.

### Introduction

Benzo[c]naphthyridinone cores are prevalent in various biologically active molecules and natural products. Traditional synthetic routes to these structures can be lengthy and require harsh conditions. The Ruthenium-catalyzed [2+2+2] cycloaddition reaction has emerged as a powerful tool for the construction of polysubstituted aromatic and heteroaromatic systems in a single step. This application note details a specific protocol for the synthesis of Benzo[c][1][2]-and Benzo[c][1][3]naphthyridinones, providing researchers with a practical guide for the preparation of these important compounds.[4][5]

### **Reaction Principle**

The synthesis proceeds via a [2+2+2] cycloaddition reaction between a 1,7-diyne and a cyanamide, catalyzed by a Ruthenium(II) complex. The reaction involves the formation of a ruthenacyclopentadiene intermediate from two alkyne moieties, which then undergoes insertion



of the cyanamide to form the final pyridone ring fused to the existing carbocyclic framework of the diyne. This process is highly efficient and allows for the construction of the tricyclic Benzo[c]naphthyridinone scaffold in a single synthetic operation.

## **Experimental Protocols**

General Procedure for the Ruthenium-Catalyzed Synthesis of Benzo[c]naphthyridinones:

To a flame-dried Schlenk tube under an argon atmosphere, the 1,7-diyne (0.2 mmol, 1.0 equiv.), the cyanamide (0.4 mmol, 2.0 equiv.), and [Ru(p-cymene)Cl<sub>2</sub>]<sub>2</sub> (3.1 mg, 0.005 mmol, 2.5 mol%) are added. Anhydrous 1,2-dichloroethane (DCE) (1.0 mL) is then added, and the tube is sealed. The reaction mixture is stirred at 80 °C for 16 hours.

After cooling to room temperature, the solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (typically using a mixture of petroleum ether and ethyl acetate as the eluent) to afford the desired Benzo[c]naphthyridinone product(s). The two regioisomers, Benzo[c][1][2]- and Benzo[c][1][3]naphthyridinone, are typically separable by chromatography.

### **Data Presentation**

The following table summarizes the yields for the synthesis of various Benzo[c]naphthyridinone derivatives using the general protocol described above.



1,7-Diyne Substrate	Cyanamide Substrate	Product(s)	Total Yield (%)	Regioisomeric Ratio (2,7:2,6)
N-(4- methylphenyl)-4- phenyl-N-(prop- 2-yn-1-yl)but-2- ynamide	N,N- Dimethylcyanami de	1,4-Dimethyl-5- oxo-6-(p- tolyl)-5,6- dihydrobenzo[c] [1] [2]naphthyridine & Isomer	75	>99:1
N-(4- methoxyphenyl)- 4-phenyl-N- (prop-2-yn-1- yl)but-2-ynamide	N,N- Dimethylcyanami de	6-(4- Methoxyphenyl)- 1,4-dimethyl-5- oxo-5,6- dihydrobenzo[c] [1] [2]naphthyridine & Isomer	79	>99:1
N-(4- chlorophenyl)-4- phenyl-N-(prop- 2-yn-1-yl)but-2- ynamide	N,N- Dimethylcyanami de	6-(4- Chlorophenyl)-1, 4-dimethyl-5- oxo-5,6- dihydrobenzo[c] [1] [2]naphthyridine & Isomer	68	>99:1
N-benzyl-4- phenyl-N-(prop- 2-yn-1-yl)but-2- ynamide	N,N- Dimethylcyanami de	6-Benzyl-1,4- dimethyl-5-oxo- 5,6- dihydrobenzo[c] [1] [2]naphthyridine & Isomer	72	>99:1

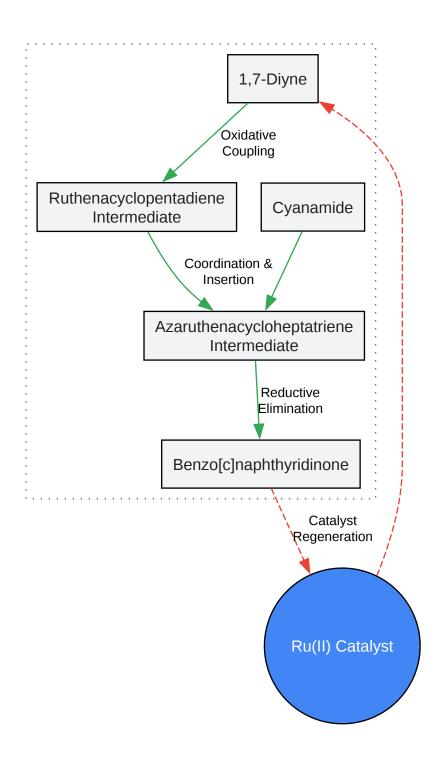


4-Phenyl-N- (prop-2-yn-1-yl)- N-(thiophen-2- ylmethyl)but-2- ynamide	N,N- Dimethylcyanami de	1,4-Dimethyl-5- oxo-6-(thiophen- 2-ylmethyl)-5,6- dihydrobenzo[c] [1] [2]naphthyridine & Isomer	65	>99:1
N-(4- methylphenyl)-N- (prop-2-yn-1- yl)-4-(p-tolyl)but- 2-ynamide	N,N- Dimethylcyanami de	1,4-Dimethyl-6- (p-tolyl)-5-oxo- 5,6- dihydrobenzo[c] [1] [2]naphthyridine & Isomer	70	95:5
N-(4- methylphenyl)-4- (4- methoxyphenyl)- N-(prop-2-yn-1- yl)but-2-ynamide	N,N- Dimethylcyanami de	4-(4- Methoxyphenyl)- 1-methyl-6-(p- tolyl)-5-oxo-5,6- dihydrobenzo[c] [1] [2]naphthyridine & Isomer	62	90:10
4-(4- Chlorophenyl)-N- (4- methylphenyl)-N- (prop-2-yn-1- yl)but-2-ynamide	N,N- Dimethylcyanami de	4-(4- Chlorophenyl)-1- methyl-6-(p- tolyl)-5-oxo-5,6- dihydrobenzo[c] [1] [2]naphthyridine & Isomer	58	88:12

# Visualizations Experimental Workflow









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